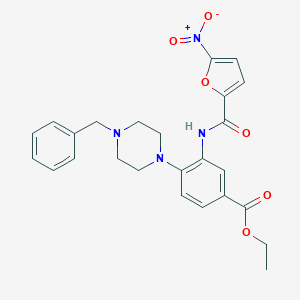

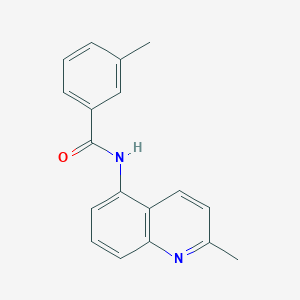

![molecular formula C23H21N3O6 B277976 3,4,5-trimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B277976.png)

3,4,5-trimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4,5-trimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, also known as TDP-43 inhibitor, is a chemical compound that has been studied for its potential therapeutic applications in neurodegenerative diseases.

Mécanisme D'action

3,4,5-trimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide inhibitor works by binding to the C-terminal domain of 3,4,5-trimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide and preventing its abnormal aggregation. This leads to the restoration of normal RNA processing and transport in neurons. 3,4,5-trimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide inhibitor has also been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in ALS and FTD models, suggesting that it has additional neuroprotective effects.

Biochemical and Physiological Effects:

3,4,5-trimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide inhibitor has been shown to reduce the aggregation of 3,4,5-trimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide and improve the survival of neurons in cell culture and animal models of ALS and FTD. It has also been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in these models. In addition, 3,4,5-trimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide inhibitor has been shown to improve the motor function and increase the lifespan of ALS and FTD models.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 3,4,5-trimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide inhibitor is its specificity for 3,4,5-trimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, which reduces the risk of off-target effects. Another advantage is its ability to penetrate the blood-brain barrier, which allows it to reach the brain and exert its therapeutic effects. However, one limitation of 3,4,5-trimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide inhibitor is its relatively low potency, which may require higher doses for therapeutic efficacy. Another limitation is the lack of clinical data on its safety and efficacy in humans.

Orientations Futures

For 3,4,5-trimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide inhibitor include the optimization of its potency and pharmacokinetic properties, the development of more efficient synthesis methods, and the evaluation of its safety and efficacy in clinical trials. Other potential future directions include the investigation of its therapeutic potential in other neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, and the exploration of its mechanism of action at the molecular level.

Conclusion:

3,4,5-trimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide inhibitor is a promising chemical compound that has been studied for its potential therapeutic applications in neurodegenerative diseases. Its ability to reduce the aggregation of 3,4,5-trimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide and improve the survival of neurons in cell culture and animal models of ALS and FTD makes it a potential candidate for drug development. However, further research is needed to optimize its potency and pharmacokinetic properties, evaluate its safety and efficacy in clinical trials, and explore its mechanism of action at the molecular level.

Méthodes De Synthèse

The synthesis method of 3,4,5-trimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide inhibitor involves several steps, including the preparation of 2-methoxy-5-(2-nitrophenyl)oxazole, the reduction of the nitro group to an amine, and the coupling of the amine with 3,4,5-trimethoxybenzoyl chloride. The final product is obtained by reacting the resulting intermediate with 2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-amine.

Applications De Recherche Scientifique

3,4,5-trimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide inhibitor has been studied for its potential therapeutic applications in neurodegenerative diseases, particularly in amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD). 3,4,5-trimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a protein that plays a crucial role in RNA processing and transport in neurons. Its abnormal aggregation has been linked to the pathogenesis of ALS and FTD. 3,4,5-trimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide inhibitor has been shown to reduce the aggregation of 3,4,5-trimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide and improve the survival of neurons in cell culture and animal models of ALS and FTD.

Propriétés

Nom du produit |

3,4,5-trimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide |

|---|---|

Formule moléculaire |

C23H21N3O6 |

Poids moléculaire |

435.4 g/mol |

Nom IUPAC |

3,4,5-trimethoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |

InChI |

InChI=1S/C23H21N3O6/c1-28-16-8-7-13(23-26-21-17(32-23)6-5-9-24-21)10-15(16)25-22(27)14-11-18(29-2)20(31-4)19(12-14)30-3/h5-12H,1-4H3,(H,25,27) |

Clé InChI |

QYVQXMSJVMXAFT-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |

SMILES canonique |

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B277893.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-chloro-4-methoxybenzamide](/img/structure/B277894.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-chlorobenzamide](/img/structure/B277895.png)

![2-(4-bromophenoxy)-2-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide](/img/structure/B277897.png)

![N-{3-[(4-fluorobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B277903.png)

![3,4-dimethoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B277912.png)

![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B277915.png)